6-Chloro-4,4-dimethylthiochroman
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Overview
Description
6-Chloro-4,4-dimethylthiochroman is a chemical compound belonging to the thiochroman family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-dimethylthiochroman can be achieved through several synthetic routes. One common method involves the chlorination of 4,4-dimethylthiochroman. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 6-position of the thiochroman ring.
Another approach involves the cyclization of a suitable precursor, such as 6-chloro-2,2-dimethylthiochroman-4-one, under acidic or basic conditions. This method allows for the formation of the thiochroman ring system with the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding thiochroman or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiochroman derivatives.
Substitution: Substituted thiochroman derivatives with various functional groups.
Scientific Research Applications
6-Chloro-4,4-dimethylthiochroman has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties. Thiochroman derivatives are explored for their potential use in organic electronics and photonics.
Biological Studies: The compound is used as a probe to study biological processes and interactions. Its derivatives can be labeled with fluorescent or radioactive tags for imaging and tracking purposes.
Industrial Chemistry: The compound is employed as an intermediate in the synthesis of various fine chemicals and specialty products.
Mechanism of Action
The mechanism of action of 6-Chloro-4,4-dimethylthiochroman and its derivatives depends on their specific biological targets and pathways. In medicinal chemistry, these compounds may interact with enzymes, receptors, or other biomolecules to exert their effects. For example, some derivatives may inhibit specific enzymes involved in inflammation or cancer progression, while others may bind to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
6-Chloro-4,4-dimethylthiochroman can be compared with other thiochroman derivatives, such as:
6-Bromo-4,4-dimethylthiochroman: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the halogen substitution.
4,4-Dimethylthiochroman: Lacks the halogen substitution, which may result in different chemical and biological properties.
6-Methyl-4,4-dimethylthiochroman:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Chloro-4,4-dimethylthiochroman is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of nuclear receptors involved in various biological processes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiochroman backbone with a chlorine substituent at the 6-position and two methyl groups at the 4-position. Its structure is critical for its interaction with biological targets.
The mechanism of action for this compound involves modulation of nuclear receptors, which are pivotal in regulating gene expression related to various physiological processes. These receptors include:
- Retinoid X Receptors (RXR) : Important for mediating the effects of retinoids and involved in metabolic regulation.
- Steroid Hormone Receptors : Affecting processes such as inflammation and metabolism.
The specific biological targets and pathways influenced by this compound are still under investigation, but preliminary studies suggest significant interactions with central nervous system (CNS) pathways, particularly in the context of neurodegenerative diseases .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Potentially beneficial in treating CNS disorders such as Alzheimer's and Parkinson's diseases by modulating neuroinflammatory responses.
- Antioxidant Activity : May help in reducing oxidative stress within neuronal cells, contributing to its neuroprotective properties.
Case Studies
- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation. This suggests a protective role against neurodegeneration.
- Inflammation Studies : The compound demonstrated a capacity to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory conditions within the CNS .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study | Effect Observed | Model Used |
---|---|---|
Neurodegenerative Disease Model | Improved cognitive function | Alzheimer's disease model |
Inflammation Study | Reduced pro-inflammatory cytokines | In vitro neuronal cell cultures |
RXR Modulation | Altered gene expression profiles | Various cell lines |
Properties
IUPAC Name |
6-chloro-4,4-dimethyl-2,3-dihydrothiochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINUIHPTRTFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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